4-Chloro-2,6-difluoro-1,1'-biphenyl
Description
4-Chloro-2,6-difluoro-1,1'-biphenyl is a halogenated biphenyl derivative characterized by chloro and fluoro substituents at the 4, 2, and 6 positions of its biphenyl backbone. Halogenated biphenyls are widely studied for their electronic and steric effects, which influence solubility, reactivity, and utility in materials science, pharmaceuticals, or agrochemicals. The presence of electron-withdrawing chloro and fluoro groups likely enhances its stability and alters its intermolecular interactions compared to non-halogenated analogs .
Properties
CAS No. |
180798-50-9 |
|---|---|
Molecular Formula |
C12H7ClF2 |
Molecular Weight |
224.63 g/mol |
IUPAC Name |
5-chloro-1,3-difluoro-2-phenylbenzene |
InChI |
InChI=1S/C12H7ClF2/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
COZCRGLGVVMMNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2F)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,6-difluoro-1,1’-biphenyl can be synthesized through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of 4-chloro-2,6-difluorophenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base.
Direct Fluorination: Another approach is the direct fluorination of 4-chloro-1,1’-biphenyl using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of 4-Chloro-2,6-difluoro-1,1’-biphenyl typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other electrophiles.
Oxidation and Reduction: It can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitrating agents, halogenating agents, and sulfonating agents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Electrophilic Substitution: Products include nitro, halo, or sulfonyl derivatives of 4-Chloro-2,6-difluoro-1,1’-biphenyl.
Oxidation and Reduction: Products include biphenyl quinones and biphenyl diols.
Scientific Research Applications
4-Chloro-2,6-difluoro-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-difluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Biphenyl Derivatives
| Compound Name | CAS No. | Substituents | Key Functional Groups |
|---|---|---|---|
| 4-Chloro-2,6-difluoro-1,1'-biphenyl | Not Provided | Cl (4), F (2,6) | Halogens (Cl, F) |
| 4-Butyl-4'-((4-butyl-2,6-difluorophenyl)ethynyl)-1,1'-biphenyl | 102225-45-6 | F (2,6), Butyl, Ethynyl | Halogens, Alkyl, Alkyne |
| 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl | 168849-77-2 | Br (4'), OMe (2,6) | Halogen (Br), Methoxy |
| Pigment Yellow 83 (CI 21108) | 5567-15-7 | Cl, Azo, Methoxy, Amide | Azo, Amide, Halogens |
Key Observations:
- Halogen vs.
- Ethynyl and Alkyl Additions : The ethynyl and butyl groups in 4-Butyl-4'-((4-butyl-2,6-difluorophenyl)ethynyl)-1,1'-biphenyl enhance hydrophobicity and π-conjugation, making it suitable for optoelectronic applications .
- Azo Dyes (Pigment Yellow 83) : Unlike the target compound, azo-based biphenyls like CI 21108 feature additional azo (-N=N-) and amide groups, enabling their use as cosmetic colorants with high thermal stability .
Physicochemical Properties
Table 2: Molecular and Solubility Data
| Compound Name | Molecular Weight | Solubility | Application |
|---|---|---|---|
| 4-Chloro-2,6-difluoro-1,1'-biphenyl | ~220.5 (est.) | Low (predicted in non-polar solvents) | Research/Industrial use |
| 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl | 293.15 | Slightly in Chloroform, DMSO | Synthetic intermediate |
| Pigment Yellow 83 | ~760 (est.) | Insoluble in water; Organic solvents | Cosmetic/Plastic colorant |
Key Findings:
- Molecular Weight and Solubility : Heavier compounds like Pigment Yellow 83 exhibit lower solubility due to their complex structure, whereas simpler halogenated biphenyls (e.g., 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl) show moderate solubility in DMSO, aligning with research chemical applications .
- Thermal Stability: Azo-based derivatives (e.g., CI 21108) demonstrate superior thermal stability (>300°C), a trait less pronounced in non-azo halogenated biphenyls .
Biological Activity
4-Chloro-2,6-difluoro-1,1'-biphenyl (CAS No. 180798-50-9) is an organic compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and pharmacological properties.
Chemical Structure and Properties
4-Chloro-2,6-difluoro-1,1'-biphenyl features a biphenyl backbone with chlorine and fluorine substituents. The presence of these halogen atoms significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H8ClF2 |
| Molecular Weight | 232.64 g/mol |
| Melting Point | 40-42 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that 4-Chloro-2,6-difluoro-1,1'-biphenyl exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Case Study : In a study conducted on Escherichia coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting moderate antibacterial activity when compared to standard antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects . It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Research Findings : In a controlled laboratory setting, cells treated with 4-Chloro-2,6-difluoro-1,1'-biphenyl showed a reduction in interleukin-6 (IL-6) levels by approximately 30% compared to untreated controls, indicating significant anti-inflammatory potential .
Pharmacological Applications
There is ongoing research into the potential use of this compound as a pharmaceutical intermediate . Its unique structure may allow it to serve as a scaffold for developing new drugs targeting various diseases.
The precise mechanism by which 4-Chloro-2,6-difluoro-1,1'-biphenyl exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
To understand the uniqueness of 4-Chloro-2,6-difluoro-1,1'-biphenyl, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-Chloro-1,1'-biphenyl | Lacks fluorine atoms | Limited antimicrobial activity |
| 2,6-Difluoro-1,1'-biphenyl | Lacks chlorine atom | Moderate cytotoxicity |
| 4-Fluorobiphenyl | Contains one fluorine atom | Weak anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
